Dipropyl disulfide

Description

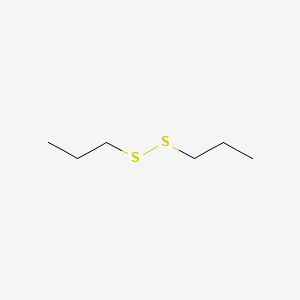

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(propyldisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVPFGSHPUPROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022096 | |

| Record name | Dipropyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellowish liquid with poor tenacity; pungent sulfur-like odour of onion or garlic, Colorless to pale yellow odorous liquid. | |

| Record name | Dipropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIPROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/518 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

193.00 to 195.00 °C. @ 760.00 mm Hg, 383 °F | |

| Record name | Dipropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/518 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

151 °F | |

| Record name | DIPROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/518 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

insoluble in water; soluble in ethyl alcohol and oil | |

| Record name | Propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.960 | |

| Record name | Propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

629-19-6 | |

| Record name | Dipropyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, dipropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7K169J70F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/518 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-85.6 °C, -122.1 °F | |

| Record name | Dipropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/518 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Dipropyl disulfide molecular weight and formula.

An In-depth Technical Guide to Dipropyl Disulfide for Researchers and Drug Development Professionals

Abstract

This compound (DPDS) is an organosulfur compound naturally occurring in plants of the Allium genus, such as onions, garlic, and leeks, contributing significantly to their characteristic pungent aroma.[1][2] Beyond its role as a flavor and fragrance agent, DPDS has garnered scientific interest for its potential biological activities, including antioxidant, antimicrobial, and anti-cancer properties.[1][3][4] This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its metabolic pathways and biological interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a symmetrical dialkyl disulfide. Its core structure consists of a disulfide bond (-S-S-) flanked by two n-propyl groups.

-

Chemical Formula: C₆H₁₄S₂

-

Molecular Weight: 150.31 g/mol

-

IUPAC Name: 1-(propyldisulfanyl)propane

-

CAS Number: 629-19-6

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and handling.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent, sulfurous, onion/garlic-like | |

| Boiling Point | 195-196 °C | |

| Melting Point | -86 °C | |

| Density | 0.96 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.497 | |

| Water Solubility | 39.94 mg/L at 25 °C (estimated) | |

| LogP | 3.57 - 4.188 (estimated) |

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of this compound.

| Spectroscopic Data | Key Features and Notes | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 150. Key fragments: m/z 43 (C₃H₇⁺, base peak), 108, 41. | |

| Infrared (IR) Spectroscopy | Data available in the NIST Chemistry WebBook. Characteristic C-H and S-S stretching frequencies. | |

| ¹H NMR Spectroscopy | Expected signals for propyl groups: triplet (CH₃), sextet (CH₂-S), triplet (CH₂-CH₃). |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound via Oxidation of 1-Propanethiol

The most common method for synthesizing symmetrical disulfides is the oxidation of the corresponding thiol (mercaptan). This protocol describes a general method adaptable for lab-scale synthesis.

Principle: The thiol group (-SH) of 1-propanethiol is oxidized to form a disulfide bond (-S-S-), yielding this compound. Various mild oxidizing agents can be employed.

Materials:

-

1-Propanethiol (Propyl Mercaptan)

-

Oxidizing Agent (e.g., 30% Hydrogen Peroxide, Iodine, or Air with a catalyst like CoSalen)

-

Solvent (e.g., Ethanol, Acetonitrile, or Trifluoroethanol)

-

Base (if required, e.g., Pyridine or Sodium Hydroxide)

-

Extraction Solvent (e.g., Diethyl ether or Dichloromethane)

-

Drying Agent (e.g., Anhydrous Magnesium Sulfate or Sodium Sulfate)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Chromatography supplies (Silica gel, solvents) for purification

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-propanethiol in an appropriate solvent (e.g., ethanol).

-

Oxidation: Slowly add the chosen oxidizing agent to the stirred solution. If using a catalyst, it should be added prior to the oxidant. The reaction is often exothermic and may require cooling in an ice bath. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any remaining oxidizing agent. For instance, sodium sulfite can be used to decompose excess hydrogen peroxide.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and water. Shake gently and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with a dilute acid, a dilute base (e.g., sodium bicarbonate solution), and finally with brine to remove impurities.

-

Drying and Concentration: Dry the collected organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by distillation to yield the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying volatile organosulfur compounds like DPDS.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Instrumentation & Parameters:

-

Gas Chromatograph: Agilent 7890 or similar.

-

Mass Spectrometer: Agilent 5977 or similar.

-

Column: Fused silica capillary column suitable for volatile compounds, e.g., TG-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Split/splitless injector. Injection volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2-3 minutes.

-

Ramp: Increase to 120 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5-10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). If analyzing a complex matrix (e.g., onion oil extract), perform appropriate sample cleanup.

-

Instrument Setup: Equilibrate the GC-MS system with the specified method parameters.

-

Injection: Inject the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram and mass spectra.

-

Data Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The characteristic molecular ion at m/z 150 and fragmentation pattern will confirm its identity.

In Vitro Metabolism Using Liver Microsomes

This protocol is designed to study the metabolic fate of this compound using liver sub-cellular fractions, which are rich in drug-metabolizing enzymes.

Principle: this compound is incubated with rat or human liver microsomes in the presence of necessary cofactors. The reaction mixture is analyzed over time to identify metabolites and determine the rate of metabolism.

Materials:

-

This compound

-

Pooled liver microsomes (rat or human)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS analysis

-

Incubator or shaking water bath set to 37 °C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding a small volume of the this compound stock solution to the mixture. Final substrate concentration should be chosen based on kinetic parameters (e.g., around the Km, which is ~0.52 mM for rat microsomes).

-

Incubation: Incubate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile, typically with an internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound and identify formed metabolites.

Metabolism and Biological Activity

Metabolic Pathway

In vitro and in vivo studies have shown that this compound is extensively metabolized, primarily in the liver. The metabolism involves both Phase I and Phase II enzymes.

Phase I Metabolism:

-

The initial and primary metabolic step is the oxidation of the disulfide bond.

-

This reaction is catalyzed by both Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes.

-

Studies with rat liver microsomes indicate that CYP enzymes, particularly the CYP2B1/2 isoform, are the predominant contributors to this oxidation.

-

The product of this oxidation is dipropyl thiosulfinate (DPDSO).

Phase II Metabolism & Subsequent Steps:

-

DPDS can react with glutathione (GSH) to form a propylglutathione sulfide conjugate and propyl mercaptan.

-

Further metabolism in vivo leads to the formation of methylpropyl sulfide, which is then sequentially oxidized to methylpropyl sulfoxide (MPSO) and methylpropyl sulfone (MPSO₂). The sulfone is the most persistent metabolite found in rats.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dipropyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl disulfide, a prominent organosulfur compound found in plants of the Allium genus, has garnered significant scientific interest due to its distinct aroma and diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it delves into its chemical reactivity, including metabolic pathways, and presents detailed experimental protocols for its synthesis, purification, and analysis. The guide also explores the compound's biological significance, with a focus on its anticancer mechanisms and associated signaling pathways, visualized through detailed diagrams.

Introduction

This compound (C₆H₁₄S₂) is a volatile organic compound that contributes significantly to the characteristic flavor and aroma of onions, garlic, and other related vegetables[1]. Beyond its role as a flavor agent, this compound has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Its potential as a chemopreventive agent has made it a subject of extensive research in the fields of pharmacology and drug development. A thorough understanding of its physical and chemical properties is paramount for its effective application in these areas.

Physical Properties

This compound is a colorless to pale yellow liquid with a pungent, sulfurous odor.[1] A summary of its key physical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄S₂ | [1][2] |

| Molecular Weight | 150.31 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent, sulfur-like, onion/garlic | |

| Density | 0.96 g/mL at 25 °C | |

| Boiling Point | 195-196 °C | |

| Melting Point | -86 °C | |

| Flash Point | 64 °C (closed cup) | |

| Vapor Pressure | 0.735 mmHg at 25 °C | |

| Refractive Index (n20/D) | 1.497 |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (39.94 mg/L at 25 °C, estimated) | |

| Ethanol | Soluble | |

| Oils | Soluble | |

| Organic Solvents | Miscible |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the disulfide bond (-S-S-), which is susceptible to both oxidation and reduction.

Oxidation

In biological systems, this compound undergoes oxidation to form dipropyl thiosulfinate (DPDSO). This metabolic process is primarily carried out by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO) in the liver.

Reduction

The disulfide bond can be cleaved under reducing conditions to yield propanethiol (propyl mercaptan).

Metabolism

In vivo studies in rats have shown that after oral administration, this compound is metabolized in the liver. The primary metabolites include methylpropyl sulfide, methylpropyl sulfoxide, and methylpropyl sulfone. Additionally, it can form conjugates with glutathione, a key step in its detoxification and excretion.

Spectral Data

The structural identification and quantification of this compound rely on various spectroscopic techniques.

Table 3: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 2.67 (t, 4H, -S-CH₂-), 1.70 (sextet, 4H, -CH₂-CH₂-CH₃), 1.00 (t, 6H, -CH₃) | |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 41.21 (-S-CH₂-), 22.55 (-CH₂-), 13.13 (-CH₃) | |

| Mass Spectrum (EI) | m/z: 150 (M+), 107, 75, 43 | |

| Infrared (IR) | Major peaks consistent with C-H and C-S stretching |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

Principle: The synthesis of this compound is achieved through the oxidation of propanethiol. A mild oxidizing agent, such as iodine in the presence of a base, can be used to facilitate the formation of the disulfide bond.

Materials:

-

Propanethiol

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirring bar, dissolve propanethiol (1 equivalent) in ethanol.

-

Prepare a solution of sodium hydroxide (1 equivalent) in water and add it to the flask.

-

Cool the mixture in an ice bath.

-

Prepare a solution of iodine (0.5 equivalents) in ethanol.

-

Slowly add the iodine solution to the stirred reaction mixture using a dropping funnel. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by adding saturated sodium thiosulfate solution until the brown color of iodine disappears.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Principle: Due to its relatively high boiling point and thermal stability, fractional distillation under reduced pressure is an effective method for purifying this compound from non-volatile impurities and residual starting materials.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a Vigreux column)

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum application.

-

Place the crude this compound in the distillation flask.

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is approximately 99 °C at 40 mmHg.

-

Monitor the purity of the collected fractions using an appropriate analytical technique, such as GC-MS.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent.

Procedure:

-

Inject 1 µL of the prepared sample or standard into the GC-MS system.

-

Acquire the data according to the specified instrument conditions.

-

Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

-

Quantify the amount of this compound in unknown samples by comparing the peak area to the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress inflammation in various cancer cell lines. These effects are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Studies have indicated that this compound can induce apoptosis in cancer cells by inhibiting the phosphorylation of Akt, a key downstream effector of this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, leading to the activation of pro-apoptotic proteins and the inhibition of cell growth in cancer models.

Conclusion

This compound is a multifaceted organosulfur compound with well-defined physical and chemical properties. Its biological activities, particularly its anticancer effects mediated through the modulation of key signaling pathways, make it a promising candidate for further investigation in drug development and nutritional science. This technical guide provides a comprehensive resource to aid researchers in their exploration of this intriguing molecule. The detailed experimental protocols offer a practical foundation for the synthesis, purification, and analysis of this compound, facilitating reproducible and high-quality scientific inquiry. Further research into the precise molecular targets and the full spectrum of its biological effects will undoubtedly continue to unveil the therapeutic potential of this natural compound.

References

The Occurrence and Significance of Dipropyl Disulfide in Allium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dipropyl disulfide, a key organosulfur compound, is a significant contributor to the characteristic aroma and flavor profiles of various plants within the Allium genus. Beyond its sensory attributes, this volatile compound is gaining attention for its potential biological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound in Allium species, detailing quantitative data, experimental protocols for its analysis, and insights into its biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Data

This compound is naturally present in several economically important Allium species, including onion (Allium cepa), leek (Allium porrum), and Welsh onion (Allium fistulosum). Its formation is a result of enzymatic reactions that occur when the plant tissues are damaged, such as during cutting or crushing. The concentration of this compound can vary significantly depending on the species, cultivar, growing conditions, and the analytical methods employed for its quantification.

A summary of the quantitative data for this compound in various Allium species is presented in Table 1. It is important to note that direct comparisons between studies can be challenging due to variations in experimental methodologies and reporting units.

Table 1: Quantitative Occurrence of this compound in Allium Species

| Allium Species | Common Name | Plant Part | Concentration | Extraction Method | Analytical Method | Reference |

| Allium cepa | Onion | Bulb (diced) | 1175.88 µg/g fresh weight | Not specified | Not specified | [1] |

| Allium cepa ("Sunspice") | Onion | Bulb | Principal disulfide | Steam Distillation | Gas Chromatography | [1] |

| Allium porrum | Leek | Headspace | >67% relative abundance | Headspace | Not specified | [1] |

| Allium fistulosum | Welsh Onion | Essential Oil | 15.38% of total oil | Steam Distillation | GC-MS | [2] |

| Allium fistulosum | Welsh Onion | Leaves | 67% of volatiles | HS-SPME | GC-MS | [2] |

Biosynthesis of this compound

The formation of this compound in Allium species is initiated by the enzymatic breakdown of a precursor molecule, S-propyl-L-cysteine sulfoxide (isoalliin), which is stored in the plant's cells. When the plant tissue is disrupted, the enzyme alliinase comes into contact with isoalliin, catalyzing its conversion into highly reactive sulfenic acid intermediates. These unstable compounds then undergo a series of non-enzymatic reactions, including condensation and rearrangement, to form various volatile sulfur compounds, including this compound.

The generalized biosynthetic pathway is depicted in the following diagram:

References

The Biosynthesis of Dipropyl Disulfide in Plants: A Technical Guide

For Immediate Release

[City, State] – November 29, 2025 – This technical guide provides a comprehensive overview of the biosynthetic pathway of dipropyl disulfide, a significant organosulfur compound found in various Allium species. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and pharmacological potential of Allium-derived compounds.

Introduction

This compound is a key contributor to the characteristic aroma and biological activity of several plants belonging to the genus Allium, including leeks (Allium porrum) and onions (Allium cepa). Like other volatile sulfur compounds in this genus, this compound is not present in intact plant tissues. Instead, it is formed from a stable precursor, S-propyl-L-cysteine sulfoxide (propiin), through a series of enzymatic and chemical reactions initiated by tissue damage. Understanding this biosynthetic pathway is crucial for applications in agriculture, food science, and medicine.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous tripeptide glutathione and culminates in the formation of the volatile disulfide upon tissue disruption. The pathway can be broadly divided into two phases: the formation of the stable precursor, propiin, within the plant cells, and the enzymatic and subsequent chemical conversion to this compound upon cellular damage.

Phase 1: Biosynthesis of S-Propyl-L-cysteine Sulfoxide (Propiin)

The formation of propiin is analogous to the well-studied biosynthesis of alliin (S-allyl-L-cysteine sulfoxide) in garlic.

-

S-Propylation of Glutathione: The pathway is initiated with the S-propylation of a glutathione molecule. The exact enzymatic mechanism and the source of the propyl group are areas of ongoing research, but it is hypothesized to be catalyzed by a glutathione S-transferase.

-

Formation of γ-Glutamyl-S-propyl-L-cysteine: The resulting S-propyl-glutathione is then processed by a γ-glutamyl transpeptidase (GGT), which removes the glycyl residue to yield γ-glutamyl-S-propyl-L-cysteine.

-

Formation of S-Propyl-L-cysteine (SPC): Subsequently, the γ-glutamyl moiety is cleaved from γ-glutamyl-S-propyl-L-cysteine, a reaction also catalyzed by γ-glutamyl transpeptidases, to produce S-propyl-L-cysteine.

-

S-Oxygenation to Propiin: The final step in the biosynthesis of the stable precursor is the stereospecific oxidation of the sulfur atom in S-propyl-L-cysteine to form S-propyl-L-cysteine sulfoxide (propiin). This reaction is catalyzed by a flavin-containing monooxygenase (FMO) or a similar S-oxygenase.

Phase 2: Formation of this compound

Upon tissue damage, such as cutting or crushing, the cellular compartmentalization is disrupted, bringing the precursor propiin into contact with the enzyme alliinase.

-

Enzymatic Cleavage by Alliinase: Alliinase, a vacuolar enzyme, rapidly catalyzes the cleavage of propiin into propyl sulfenic acid, pyruvate, and ammonia.

-

Formation of Dipropyl Thiosulfinate: Two molecules of the highly reactive propyl sulfenic acid then spontaneously condense to form dipropyl thiosulfinate.

-

Conversion to this compound: Dipropyl thiosulfinate is an unstable intermediate that undergoes further non-enzymatic decomposition to yield the more stable this compound and other sulfur compounds. This conversion is influenced by factors such as temperature and pH[1][2].

Quantitative Data

The concentration of S-propyl-L-cysteine sulfoxide (propiin) and the resulting this compound can vary significantly depending on the Allium species, cultivar, growing conditions, and processing methods. The following tables summarize available quantitative data from the literature.

Table 1: Concentration of S-Propyl-L-cysteine Sulfoxide (Propiin) in Allium Species

| Plant Species | Plant Part | Concentration (mg/g fresh weight) | Reference |

| Allium porrum (Leek) | Whole plant (undamaged) | ~1.8 | [3] |

| Allium porrum (Leek) | Whole plant (damaged) | ~3.0 | [3] |

| Allium cepa (Onion) | Bulb | < 10% of total ACSOs | [4] |

Table 2: Relative Abundance of this compound in Essential Oils of Allium Species

| Plant Species | Extraction Method | Relative Abundance of this compound (%) | Reference |

| Allium porrum (Leek) | Essential Oil | Major Component | |

| Allium schoenoprasum (Chives) | Hydrodistillation | Present | |

| Allium cepa (Onion) | Not specified | Present |

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in the biosynthesis of this compound.

γ-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol is adapted from methodologies used for GGT from garlic and onion.

-

Principle: The assay measures the release of p-nitroaniline from the synthetic substrate L-γ-glutamyl-p-nitroaniline.

-

Reagents:

-

Plant protein extract

-

40 mM L-methionine

-

0.8 mM L-γ-glutamyl-p-nitroaniline

-

Appropriate buffer (e.g., phosphate buffer, pH 7.0 for onion GGT)

-

-

Procedure:

-

Prepare a 170 µL reaction mixture containing 100 µL of 40 mM L-methionine, 50 µL of 0.8 mM L-γ-glutamyl-p-nitroaniline, and 20 µL of the plant protein extract.

-

Incubate the reaction mixture at the optimal temperature for the specific GGT (e.g., 50°C for onion GGT) for 90 minutes.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

One unit of enzyme activity is defined as the amount of enzyme required to produce 1 nmol of p-nitroaniline per minute under the specified conditions.

-

Cysteine Synthase Activity Assay

This protocol is based on a general method for assaying cysteine synthase activity.

-

Principle: The assay quantifies the production of cysteine from O-acetyl-L-serine (OAS) and a sulfide source. The produced cysteine can be detected using a thiol-reactive fluorescent dye.

-

Reagents:

-

Plant protein extract

-

O-acetyl-L-serine (OAS)

-

Sodium sulfide (Na₂S)

-

Cysteine synthase buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Coumarin dye (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin)

-

-

Procedure:

-

Combine O-acetyl-L-serine, sodium sulfide, and the plant protein extract in the cysteine synthase buffer to initiate the reaction.

-

Incubate the reaction mixture under conditions suitable for cysteine production (e.g., 30°C for 30 minutes).

-

Stop the reaction (e.g., by adding acid).

-

Add the coumarin dye to the reaction mixture to conjugate with the newly synthesized cysteine.

-

Excite the conjugate with UV light (e.g., at ~390 nm) and measure the fluorescence emission (e.g., at ~490 nm).

-

Quantify the cysteine produced by comparing the fluorescence to a standard curve of known cysteine concentrations.

-

S-Oxygenase Activity Assay

-

Principle: This assay would indirectly measure the consumption of a co-substrate like NADPH or the production of an oxidized product. A more direct method would involve HPLC analysis to quantify the conversion of S-propyl-L-cysteine to propiin.

-

Reagents:

-

Plant protein extract (microsomal fraction often contains FMOs)

-

S-propyl-L-cysteine

-

NADPH

-

Oxygen-saturated buffer

-

-

Procedure (Spectrophotometric):

-

Prepare a reaction mixture containing the plant protein extract, S-propyl-L-cysteine, and buffer.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

-

-

Procedure (HPLC):

-

Incubate the plant protein extract with S-propyl-L-cysteine and necessary co-factors.

-

At various time points, stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the substrate (S-propyl-L-cysteine) and the product (propiin).

-

Alliinase Activity Assay

This protocol is adapted from methods used for alliinase from various Allium species and measures the formation of pyruvate.

-

Principle: The activity of alliinase is determined by quantifying the amount of pyruvate produced from the cleavage of S-propyl-L-cysteine sulfoxide (propiin).

-

Reagents:

-

Plant protein extract

-

S-propyl-L-cysteine sulfoxide (propiin)

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Incubate the plant protein extract with a known concentration of propiin in a suitable buffer (e.g., phosphate buffer, pH 6.5) at an optimal temperature (e.g., 35°C).

-

After a defined incubation period, stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Add DNPH solution to the reaction mixture to form a pyruvate-2,4-dinitrophenylhydrazone derivative.

-

Add NaOH to develop a colored product.

-

Measure the absorbance at a specific wavelength (e.g., 420 nm).

-

Quantify the pyruvate produced by comparing the absorbance to a standard curve of known pyruvate concentrations.

-

Conclusion

The biosynthesis of this compound in Allium species is a complex pathway involving multiple enzymatic steps to synthesize the stable precursor, S-propyl-L-cysteine sulfoxide (propiin). Upon tissue damage, the rapid enzymatic action of alliinase initiates a cascade of chemical reactions, leading to the formation of the volatile and biologically active this compound. Further research into the specific enzymes and their kinetics in the propiin biosynthetic pathway will provide a more complete understanding of the production of this important natural product and may open new avenues for its biotechnological production and application in the pharmaceutical and food industries.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific plant species and laboratory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro stability and chemical reactivity of thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteine sulfoxides and alliinase activity of some Allium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Antioxidant Profile of Dipropyl Disulfide: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl disulfide (DPDS), a characteristic organosulfur compound found in plants of the Allium genus, has garnered interest for its potential biological activities. While its role in inducing phase II detoxifying enzymes suggests an indirect antioxidant effect, direct quantitative data on its intrinsic in vitro antioxidant properties remain elusive in publicly available literature. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antioxidative potential of this compound, detailing established experimental protocols for its assessment and exploring the key signaling pathways it may modulate. In the absence of direct quantitative data for DPDS, this guide also draws comparative insights from the well-studied analogous compound, diallyl disulfide, to postulate potential mechanisms of action, while clearly delineating established facts from scientific inference.

Introduction: The Oxidative Stress Challenge and the Potential of Organosulfur Compounds

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Antioxidants, molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged, are of significant therapeutic interest. Organosulfur compounds, particularly those derived from Allium species like garlic and onion, are recognized for their health-promoting benefits, including potential antioxidant effects. This compound is one such compound, and understanding its interaction with cellular redox systems is crucial for evaluating its therapeutic potential.

Direct and Indirect Antioxidant Mechanisms of this compound

The antioxidant activity of a compound can be broadly categorized as either direct or indirect. Direct antioxidants physically quench free radicals, while indirect antioxidants upregulate the expression of endogenous antioxidant enzymes and other cytoprotective proteins.

Direct Antioxidant Activity: There is a notable scarcity of published studies providing quantitative data on the direct free radical scavenging activity of this compound from common in vitro assays such as DPPH and ABTS. Some research suggests that, under certain conditions, disulfides exhibit minimal direct antioxidant effects[1].

Indirect Antioxidant Activity: this compound has been shown to induce phase II enzymes, such as glutathione-S-transferase, in vitro[2]. This induction is a key component of the cellular antioxidant defense system, suggesting that DPDS may primarily exert its protective effects through an indirect mechanism.

Quantitative Data on Antioxidant Properties

A thorough review of existing scientific literature reveals a significant gap in quantitative data for the in vitro antioxidant capacity of this compound. The following table summarizes the available information, which is largely qualitative or related to in vivo observations. For comparative purposes, data for the structurally similar compound, diallyl disulfide (DADS), is included to provide context.

| Assay/Parameter | This compound (DPDS) | Diallyl Disulfide (DADS) - for comparison | Reference |

| DPPH Radical Scavenging | No quantitative data available. | Reduces DPPH radical concentration. | [3] |

| ABTS Radical Scavenging | No quantitative data available. | Demonstrates ABTS radical scavenging activity. | [3] |

| Lipid Peroxidation (TBARS) | Decreased aortic TBARS levels in an in vivo model of atherosclerosis. | Reduces membrane lipid peroxidation at concentrations below 50 μM in neuronal cells. | [4] |

| Reactive Oxygen Species (ROS) Scavenging | No direct in vitro data available. | Reduces deoxycholic acid-induced ROS levels in epithelial cells. | |

| Induction of Phase II Enzymes | Increases levels of glutathione-S-transferase in vitro. | Activates antioxidant enzymes like glutathione S-transferase and catalase. |

Key Signaling Pathways in Oxidative Stress Modulation

Organosulfur compounds are known to modulate several key signaling pathways involved in the cellular response to oxidative stress. While direct evidence for this compound is limited, the effects of the related compound diallyl disulfide on these pathways provide a valuable framework for potential mechanisms of action.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Diallyl disulfide is a known activator of the Nrf2 pathway. It is plausible that this compound may also modulate this pathway, which would be consistent with its observed induction of phase II enzymes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades (including ERK, JNK, and p38) are crucial in transducing extracellular stimuli into cellular responses, including those related to oxidative stress. Depending on the context, MAPK activation can lead to either cell survival or apoptosis. Some organosulfur compounds have been shown to modulate MAPK pathways to exert their anti-inflammatory and antioxidant effects.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Oxidative stress is a potent activator of the NF-κB pathway. The anti-inflammatory effects of some organosulfur compounds are attributed to their ability to inhibit NF-κB activation. For instance, diallyl disulfide has been shown to suppress the NF-κB signaling pathway.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for standard in vitro antioxidant assays that can be employed to quantitatively assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.

-

Prepare a series of dilutions of this compound in the same solvent.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the DPPH working solution to each well.

-

Add an equal volume of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. This solution is then incubated in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.

-

Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the this compound dilutions or the positive control to the ABTS•+ working solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

-

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage. A common method involves inducing lipid peroxidation in a lipid-rich substrate (e.g., linoleic acid emulsion or biological membranes) and measuring the formation of secondary products like malondialdehyde (MDA), often through the thiobarbituric acid reactive substances (TBARS) assay.

Experimental Protocol:

-

Substrate Preparation:

-

Prepare a lipid substrate, such as a linoleic acid emulsion or a homogenate of a lipid-rich tissue (e.g., brain or liver).

-

-

Induction of Peroxidation:

-

Incubate the lipid substrate with a pro-oxidant (e.g., a ferrous salt) in the presence and absence of various concentrations of this compound.

-

-

Measurement of Peroxidation:

-

Stop the reaction after a specific time by adding a solution like trichloroacetic acid (TCA).

-

Add thiobarbituric acid (TBA) solution and heat the mixture (e.g., in a boiling water bath for 15-30 minutes). This leads to the formation of a pink-colored adduct between MDA and TBA.

-

After cooling, measure the absorbance of the colored product at approximately 532 nm.

-

-

Data Analysis:

-

The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without this compound.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.

Experimental Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.

-

-

Probe Loading and Treatment:

-

Wash the cells and incubate them with a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Remove the probe solution and treat the cells with various concentrations of this compound for a period to allow for cellular uptake.

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity over time using a fluorescence plate reader. The oxidation of DCFH to the highly fluorescent DCF is indicative of intracellular ROS levels.

-

-

Data Analysis:

-

The antioxidant activity is determined by the ability of this compound to suppress the AAPH-induced fluorescence compared to control cells. The results can be expressed as CAA units, often in quercetin equivalents.

-

Conclusion and Future Directions

The available evidence suggests that this compound may contribute to cellular antioxidant defenses primarily through the induction of phase II enzymes, a mechanism likely mediated by the Nrf2 signaling pathway. However, there is a pronounced lack of direct quantitative data on its ability to scavenge free radicals and inhibit lipid peroxidation in in vitro chemical assays. This represents a significant knowledge gap that warrants further investigation.

Future research should focus on systematically evaluating the direct antioxidant capacity of this compound using the standardized assays detailed in this guide. Such studies are essential to fully characterize its antioxidant profile and to provide a solid scientific basis for its potential application in the prevention and treatment of oxidative stress-related diseases. Furthermore, detailed mechanistic studies are required to confirm its interaction with and modulation of the Nrf2, MAPK, and NF-κB signaling pathways. This will provide a more complete picture of the cellular mechanisms underlying the biological effects of this intriguing organosulfur compound.

References

- 1. Reactive sulphur species: an in vitro investigation of the oxidation properties of disulphide S-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicalresearchjournal.org [medicalresearchjournal.org]

The Chemopreventive and Anticancer Potential of Dipropyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl disulfide (DPDS), an organosulfur compound found in plants of the Allium genus, has garnered interest for its potential chemopreventive and anticancer properties. As a structural analogue of the more extensively studied diallyl disulfide (DADS), DPDS is believed to share similar mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in carcinogenesis. This technical guide provides a comprehensive overview of the current state of research on this compound, summarizing quantitative data on its bioactivity, detailing relevant experimental protocols, and visualizing the putative signaling pathways through which it may exert its anticancer effects. While research specifically on DPDS is less abundant compared to other garlic-derived organosulfur compounds, this guide extrapolates from the broader knowledge base to offer a thorough understanding of its therapeutic potential and to guide future research endeavors.

Introduction

Organosulfur compounds derived from garlic and other Allium vegetables are well-documented for their broad-spectrum health benefits, including potent anticancer activities.[1] this compound (C6H14S2) is one such compound, recognized for its antioxidative, anti-hyperlipidemic, and chemopreventive activities.[2] It has been shown to induce phase II detoxification enzymes and suppress chemically induced carcinogenesis in vivo.[2][3] This guide will delve into the mechanistic underpinnings of DPDS's anticancer effects, with a focus on its impact on cellular proliferation, apoptosis, and the intricate signaling networks that govern cancer cell fate.

Chemopreventive and Anticancer Effects

The anticancer activity of this compound is multifaceted, involving a range of cellular and molecular mechanisms that collectively contribute to the inhibition of tumor growth and progression. These effects are largely attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle, thereby preventing the proliferation of malignant cells.

Induction of Apoptosis

Apoptosis is a critical mechanism by which organosulfur compounds eliminate cancer cells. While direct studies on DPDS are limited, the closely related diallyl disulfide (DADS) is a potent inducer of apoptosis.[4] The proposed apoptotic cascade involves the generation of reactive oxygen species (ROS), which in turn triggers the activation of caspase enzymes, key executioners of apoptosis. This process is often mediated by the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

Cell Cycle Arrest

This compound and its analogues can interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints. DADS has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including prostate and osteosarcoma cells. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data on Anticancer Activity

The cytotoxic and growth-inhibitory effects of this compound have been evaluated in various cancer cell lines. The available quantitative data is summarized below. It is important to note that the potency of DPDS can be lower than that of other organosulfur compounds like diallyl disulfide or diallyl trisulfide.

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| Various (NCI-60 panel) | Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | 10 µmol/L | Varied growth inhibition, generally less potent than DADS and other analogues. | |

| MCF7 | Breast Cancer | 10 µmol/L | ~10% growth inhibition | |

| HCT-116 | Colon Cancer | 10 µmol/L | ~5% growth inhibition |

Table 1: In Vitro Anticancer Activity of this compound.

Putative Signaling Pathways

The anticancer effects of this compound are likely mediated by its interaction with multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation. Based on studies of related organosulfur compounds, the following pathways are proposed as key targets for DPDS.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. DADS has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis and autophagy in cancer cells. Inhibition of this pathway by DPDS would represent a significant mechanism for its anticancer activity.

References

- 1. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. scbt.com [scbt.com]

- 4. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism and Metabolites of Dipropyl Disulfide in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of dipropyl disulfide (DPDS) in rats, a sulfur-containing compound found in Allium species such as onions. The document details the identified metabolites, their pharmacokinetic profiles, and the metabolic pathways involved. Experimental methodologies cited in key studies are presented, offering a basis for the design and interpretation of related research. All quantitative data are summarized in structured tables, and logical relationships in metabolic and experimental workflows are visualized through diagrams.

Introduction

This compound (DPDS) is a prominent organosulfur compound contributing to the characteristic flavor and aroma of onions and other Allium vegetables. Beyond its sensory properties, DPDS and its metabolites are of significant interest to the scientific community for their potential biological activities. Understanding the in vivo fate of DPDS is crucial for elucidating its mechanisms of action and evaluating its potential toxicological and pharmacological effects. This guide synthesizes the current knowledge on the metabolism of DPDS in rats, providing a detailed resource for researchers in toxicology, pharmacology, and drug development.

Metabolic Profile of this compound

Following oral administration in rats, this compound undergoes extensive metabolism, with very low systemic bioavailability of the parent compound.[1][2] The primary site of metabolism is the liver, where DPDS is transformed into a series of more polar and readily excretable metabolites.[1][2]

Identified Metabolites

The principal metabolites of this compound identified in rats are:

-

Propyl Mercaptan (PM): The initial reduction product of DPDS.[1]

-

Methylpropyl Sulphide (MPS): Formed through the S-methylation of propyl mercaptan.

-

Methylpropyl Sulphoxide (MPSO): The S-oxidation product of methylpropyl sulphide.

-

Methylpropyl Sulphone (MPSO2): The further S-oxidation product of methylpropyl sulphoxide, representing the most abundant and persistent metabolite.

In in vitro studies using rat liver fractions, additional metabolites have been observed, including dipropyl thiosulfinate (DPDSO) and propylglutathione sulfide (PGS).

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its major metabolites have been characterized following a single oral dose of 200 mg/kg in rats. The data highlights the rapid metabolism of DPDS and the sequential appearance and clearance of its metabolites.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rats

| Compound | Cmax (mM) | Tmax (h) | AUC (h·mM) | Half-life (t½) (h) |

| This compound (DPDS) | 0.001 | 1 | 0.008 | ~8.0 |

| Propyl Mercaptan (PM) | 0.263 | 1 | 3.44 | 2.0 - 8.25 |

| Methylpropyl Sulphoxide (MPSO) | - | - | 9.64 | 2.0 - 8.25 |

| Methylpropyl Sulphone (MPSO2) | - | - | 24.15 | 29.6 |

Data sourced from studies involving gastric intubation of 200 mg/kg DPDS in rats.

Metabolic Pathway

The biotransformation of this compound in rats follows a sequential pathway involving reduction, S-methylation, and S-oxidation. The initial step is the reduction of the disulfide bond to form propyl mercaptan, a reaction likely catalyzed by glutathione S-transferases. Propyl mercaptan is then S-methylated to yield methylpropyl sulphide. Subsequently, methylpropyl sulphide undergoes two successive S-oxidation steps, catalyzed by cytochrome P450 enzymes (specifically CYP2B1/2) and flavin-containing monooxygenases, to form methylpropyl sulphoxide and finally methylpropyl sulphone.

Experimental Protocols

The following sections outline the methodologies employed in the in vivo study of this compound metabolism in rats.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Housing: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light-dark cycles.

-

Acclimatization: A suitable acclimatization period is allowed before the commencement of the experiment.

-

Dosing: A single dose of this compound (e.g., 200 mg/kg body weight) is administered via gastric intubation.

-

Sample Collection: At predetermined time points (e.g., up to 48 hours post-dosing), animals are anesthetized, and samples of blood, liver, stomach, and intestine are collected. Bile may also be collected from bile-duct cannulated animals.

Sample Preparation

-

Tissues (Liver, Stomach, Intestine):

-

Tissues are excised, weighed, and homogenized in a suitable buffer.

-

An internal standard is added to the homogenate.

-

Volatile metabolites are extracted using a solvent such as dichloromethane.

-

The organic extract is dried, concentrated, and reconstituted in a suitable solvent for GC-MS analysis.

-

-

Blood:

-

Blood samples are collected in heparinized tubes.

-

Plasma is separated by centrifugation.

-

Proteins are precipitated by the addition of a solvent like methanol.

-

After centrifugation, the supernatant containing the metabolites is collected, dried, and derivatized if necessary for GC-MS analysis.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of DPDS and its metabolites.

-

Gas Chromatography Parameters (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 type).

-

Injector: Splitless injection is commonly used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. For example, an initial temperature hold followed by a ramp to a final temperature.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Parameters (Typical):

-

Ionization: Electron Impact (EI) ionization.

-

Acquisition Mode: Full scan mode for identification of unknown metabolites and Selected Ion Monitoring (SIM) mode for quantification of known metabolites.

-

Mass Range: A suitable mass range is scanned to detect the parent compound and its expected metabolites.

-

Synthesis of Analytical Standards

The synthesis of analytical standards for the identified metabolites is crucial for their unambiguous identification and quantification.

-

Propyl Mercaptan: Can be synthesized by the reaction of 1-propanol with hydrogen sulfide.

-

Methylpropyl Sulphide: Can be prepared by the reaction of propyl mercaptan with a methylating agent.

-

Methylpropyl Sulphoxide and Methylpropyl Sulphone: These can be synthesized by the controlled oxidation of methylpropyl sulphide, for instance, using hydrogen peroxide.

Experimental and Analytical Workflow

The overall workflow for studying the in vivo metabolism of this compound in rats is depicted in the following diagram.

Conclusion